molecular formula C33H38O12 B564472 Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl--D-glucuronide methyl ester CAS No. 40269-22-5

Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl--D-glucuronide methyl ester

Cat. No. B564472
CAS RN: 40269-22-5
M. Wt: 626.655
InChI Key: LMEOVEVTJJLCOK-FCQDFCJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyldiethylstilbestrol 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester is a product used for proteomics research . It has a molecular formula of C33 H38 O12 and a molecular weight of 626.65 .

Scientific Research Applications

Facile α-Glucuronidation

Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl--D-glucuronide methyl ester facilitates α-glucuronidation in the synthesis of terpenyl glucuronide esters. This process achieves high yields using methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate and terpenoid alcohols, with α-selectivity at the anomer position facilitated by the participation of the methoxycarbonyl group at C-6 (Tianqi Du et al., 2022).

Historical Context in Mouse Antigen Isolation

Historically, this compound has been used in the isolation of mouse antigens with H2-histocompatibility specificity, synthesized from oestrone. It has played a role in the extraction and purification of glucuronides from human pregnancy urine (D. Davies, 1962).

Synthesis of Retinyl Glucuronides

In the synthesis of retinyl glucuronides, acetyldiethylstilbestrol derivatives react with methyl (2,3,4-tri-O-acetyl-1-bromo-1-deoxy-beta-D-glucopyran)uronate to produce retinyl beta-D-glucuronide. This compound supports the growth of vitamin A-deficient rats (A. Barua & J. Olson, 1987).

Metabolism of Drugs and Ester Glucuronides

The compound is also involved in the metabolism of drugs, specifically in the isolation of ester glucuronides of p-aminosalicylic acid and salicylic acid from rabbit urine (H. Tsukamoto et al., 1964).

Chemo-Enzymatic Synthesis

An improved chemo-enzymatic method for synthesizing a series of 1-beta-O-acyl glucuronides has been developed from methyl acetyl derivatives, involving the use of methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate (A. Baba & T. Yoshioka, 2007).

Synthesis of Aryl Glucuronides

The compound is instrumental in developing aryl glucuronides as potential probes for heparanase. This includes synthesizing various glucuronide esters and analyzing their formation and outcomes (A. Pearson et al., 2005).

properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(E)-4-(4-acetyloxyphenyl)hex-3-en-3-yl]phenoxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38O12/c1-8-26(22-10-14-24(15-11-22)40-18(3)34)27(9-2)23-12-16-25(17-13-23)44-33-31(43-21(6)37)29(42-20(5)36)28(41-19(4)35)30(45-33)32(38)39-7/h10-17,28-31,33H,8-9H2,1-7H3/b27-26+/t28-,29-,30-,31+,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEOVEVTJJLCOK-FCQDFCJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)C)/C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746929
Record name 4-{(3E)-4-[4-(Acetyloxy)phenyl]hex-3-en-3-yl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(E)-4-(4-acetyloxyphenyl)hex-3-en-3-yl]phenoxy]oxane-2-carboxylate

CAS RN

40269-22-5
Record name 4-{(3E)-4-[4-(Acetyloxy)phenyl]hex-3-en-3-yl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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